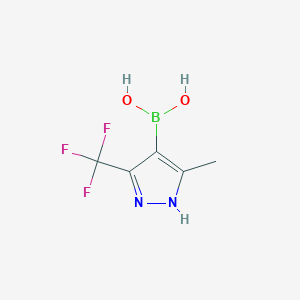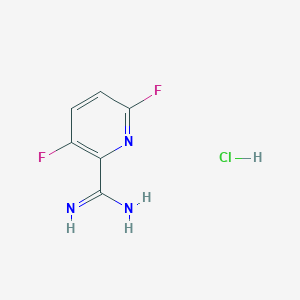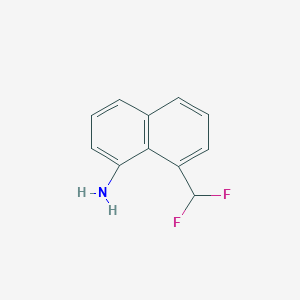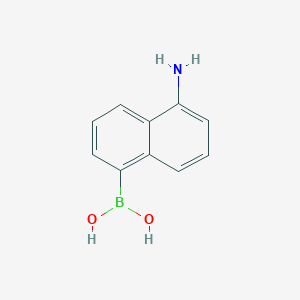
5-nitroquinoxalin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitroquinoxalin-2(3H)-one: is a nitrogen-containing heterocyclic compound with a nitro group at the 5-position of the quinoxalin-2(3H)-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitroquinoxalin-2(3H)-one typically involves the nitration of quinoxalin-2(3H)-one. One common method is the metal-free regioselective nitration using tert-butyl nitrite. This reaction selectively nitrates the phenyl ring at the C5 position, yielding this compound in moderate to good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-nitroquinoxalin-2(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 5-aminoquinoxalin-2(3H)-one.
Substitution: Various substituted quinoxalin-2(3H)-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-nitroquinoxalin-2(3H)-one is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown cytotoxic effects against various cancer cell lines .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-nitroquinoxalin-2(3H)-one and its derivatives often involves interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. These interactions can disrupt cellular processes and induce cell death in cancer cells .
Comparación Con Compuestos Similares
7-nitroquinoxalin-2(3H)-one: Another regioisomer with the nitro group at the 7-position.
5-aminoquinoxalin-2(3H)-one: The reduced form of 5-nitroquinoxalin-2(3H)-one.
2,3-dimethyl-5-nitroquinoxaline: A derivative with methyl groups at the 2 and 3 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 5-position allows for selective reactions and interactions that are distinct from other regioisomers and derivatives .
Propiedades
Fórmula molecular |
C8H5N3O3 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
5-nitro-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-9-8-5(10-7)2-1-3-6(8)11(13)14/h1-3H,4H2 |
Clave InChI |
RARATSJYDUIPMK-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N=C2C=CC=C(C2=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid](/img/structure/B11905933.png)

![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)
![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)
